molecular formula C16H25ClN4O2 B3094865 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1261231-29-1

4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3094865
CAS No.: 1261231-29-1
M. Wt: 340.8 g/mol
InChI Key: CHDJIQWLJWUXQL-UHFFFAOYSA-N
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Description

This compound features a piperidine core with a tert-butyl ester group at position 1 and a methylene-linked amino-substituted pyrimidine moiety at position 2. The pyrimidine ring is substituted with a chlorine atom at position 2 and a methyl group at position 3. This structure is common in medicinal chemistry, particularly in kinase inhibitor development, due to its ability to engage in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

tert-butyl 4-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)18-10-12-5-7-21(8-6-12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDJIQWLJWUXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NCC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and pyrimidine, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H19ClN4O2C_{13}H_{19}ClN_{4}O_{2}, and it features a tert-butyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties. The presence of the chloro and methyl groups on the pyrimidine ring is critical for its biological activity.

Research indicates that compounds containing pyrimidine derivatives often exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression. For instance, compounds similar to the one have shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in multiple cancer pathways .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, potentially through modulation of signaling pathways associated with neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the piperidine and pyrimidine moieties significantly affect biological potency. For example:

  • The introduction of halogen atoms (like chlorine) in the pyrimidine ring has been correlated with increased potency against specific targets.
  • The tert-butyl ester group enhances solubility and bioavailability, impacting the compound's overall efficacy.

Biological Activity Data

A summary of biological activity data for 4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is presented in Table 1.

Activity TypeTarget/MechanismIC50 Value (nM)References
GSK-3β InhibitionKinase Inhibition480
NeuroprotectionCellular ProtectionNot specified
CytotoxicityCancer Cell Lines<100

Case Studies

  • Inhibition of GSK-3β : A study demonstrated that derivatives similar to the compound exhibited significant inhibition of GSK-3β, with IC50 values indicating potent activity. This inhibition could lead to reduced tumor growth in various cancer models .
  • Neuroprotective Studies : Research highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases .
  • Cytotoxicity Assessment : In vitro assays showed that the compound displayed cytotoxic effects against several cancer cell lines, with a notable decrease in viability at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Differences vs. Target Compound Key Properties (XLogP3, TPSA, etc.) Reference ID
2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 1261232-50-1 C16H24ClN4O2 Not Provided Substituent at piperidine position 2 instead of 4 Discontinued product; synthesis challenges noted
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 939986-79-5 C15H23ClN4O2 326.82 Chlorine at pyrimidine position 6 (vs. 2); no methyl XLogP3: ~3.5; TPSA: 64.6 (estimated)
4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 1289385-35-8 C16H24ClN3O3 341.83 Oxygen linker (vs. amino); pyrimidine substituents at positions 2,4,6 XLogP3: 3.5; TPSA: 64.6
4-[(6-Methoxy-2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Not Provided C18H29N4O3S ~405.5 (calc.) Methoxy (position 6) and methylsulfanyl (position 2) Higher lipophilicity (XLogP3 >4); TPSA: ~85

Physicochemical and Functional Comparisons

  • Lipophilicity: The target compound’s chloro and methyl groups likely confer moderate lipophilicity (XLogP3 ~3.1–3.5), similar to CAS 1289385-35-8 .
  • Hydrogen Bonding: The amino linker in the target compound provides two hydrogen bond donors (vs. one in the oxymethyl analog ), improving interactions with polar targets like ATP-binding pockets in kinases.
  • Synthetic Accessibility : Derivatives with direct piperidine-pyrimidine linkages (e.g., CAS 1261234-84-7 ) require fewer synthetic steps compared to methylene-linked analogs, but the latter offers greater conformational flexibility.

Q & A

Basic: What are the recommended methods for characterizing the purity and structural integrity of this compound?

Methodological Answer:
Characterization should involve a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the tert-butyl group (1.2–1.4 ppm for 1H^1H), pyrimidine ring protons (6.5–8.5 ppm), and piperidine backbone.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates).
  • Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 341.83 g/mol) and fragmentation patterns .
  • XLogP3 Analysis: Determine lipophilicity (computed XLogP3 = 3.5) to inform solubility studies .

Basic: How should researchers optimize synthesis protocols for this compound?

Methodological Answer:
Key parameters for synthesis optimization:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilic substitution between the pyrimidine and piperidine moieties.
  • Temperature Control: Maintain 0–5°C during coupling reactions to minimize side products (e.g., tert-butyl ester hydrolysis).
  • Purification: Employ silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Yield Improvement: Monitor reaction progress via TLC; consider catalytic bases (e.g., DIEA) to accelerate amide bond formation .

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Storage Conditions: Store in airtight containers at –20°C, away from light and moisture, to prevent tert-butyl ester degradation .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate; dispose of waste via approved chemical disposal protocols .

Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrimidine functionalization .
  • Machine Learning (ML): Train models on existing reaction databases to identify optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems.
  • Reaction Path Search: Apply algorithms (e.g., AFIR) to explore alternative pathways and reduce experimental trial-and-error .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
  • Isotopic Labeling: Introduce 15N^{15}N-labels to clarify ambiguous pyrimidine ring signals.
  • Dynamic NMR: Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring .

Advanced: What strategies are effective for assessing biological activity in vitro?

Methodological Answer:

  • Target Binding Assays: Use surface plasmon resonance (SPR) to measure affinity for kinases or GPCRs, leveraging the pyrimidine scaffold’s known interactions.
  • Cellular Uptake Studies: Label the compound with 3H^3H-isotopes and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess tert-butyl ester hydrolysis rates .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation: Conduct accelerated stability testing in buffers (pH 1–9) at 37°C. Monitor degradation via LC-MS; the tert-butyl group is prone to hydrolysis under acidic conditions .
  • Light Sensitivity: Expose to UV light (254 nm) for 24 hours and quantify photodegradation products.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced: How to perform comparative analysis with structural analogs?

Methodological Answer:

  • SAR Studies: Synthesize analogs with variations in the pyrimidine chloro-methyl group or piperidine substituents.
  • Activity Cliff Analysis: Compare IC50_{50} values in enzyme inhibition assays to identify critical functional groups.
  • Computational Docking: Map binding poses in target proteins (e.g., PI3K) using AutoDock Vina to rationalize potency differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

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